molecular formula C11H7FO4 B2885825 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 536741-68-1

7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B2885825
CAS RN: 536741-68-1
M. Wt: 222.171
InChI Key: VGRKTBCYYSNKBO-UHFFFAOYSA-N
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Description

7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is represented by the molecular formula C11H7FO4 . It has an average mass of 222.169 Da and a monoisotopic mass of 222.032837 Da .


Chemical Reactions Analysis

Coumarins have been intensively screened for different biological properties . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been synthesized . For instance, two various series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized by using Suzuki–Miyaura across coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .

Scientific Research Applications

Synthesis of Coumarin Heterocycles

This compound is a type of coumarin, a group of nature-occurring lactones . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified . This has led to an incentive for researchers around the world to investigate the nature and identification of this molecule .

Biological and Pharmaceutical Properties

Coumarins, including 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, have highly valuable biological and pharmaceutical properties . They have been intensively screened for different biological properties .

Anti-HIV Activity

In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV .

Anticancer Activity

Coumarins have been tested for their anticancer properties . They have shown promising results in this field .

Anti-Microbial Activity

Coumarins have also been tested for their anti-microbial properties . They have shown significant potential in this area .

Anti-Tumor Activity

Research has been conducted on the anti-tumor properties of coumarins . They have shown significant potential in this area .

Antioxidant Activity

Coumarin–chalcone hybrid molecules have been synthesized and evaluated for their antioxidant potential . Compounds exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .

Anti-Inflammatory Activity

Coumarins have been tested for their anti-inflammatory properties . They have shown significant potential in this area .

Mechanism of Action

Target of Action

The primary targets of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid are currently unknown. This compound belongs to the coumarin family, which is known to interact with a variety of biological targets

Mode of Action

Coumarins are known to interact with their targets through various mechanisms, including hydrogen bonding and aromatic stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Coumarins have been reported to affect a wide range of pathways, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

It has been suggested that coumarin-3-carboxylic acid has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Some analogs of 2h/4h-chromenes have been reported to trigger cell apoptosis by caspase3/7 activation and executioner of dna fragmentation, and also caused a substantial reduction in the cell invasion and cell migration percentage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. For instance, air velocity can impact the distribution of the compound in an extraction process . Additionally, the compound’s stability could be affected by storage conditions .

Future Directions

Given the valuable biological and pharmaceutical properties of coumarins , future research could focus on exploring more about the properties of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid and its potential applications in medicine and other fields.

properties

IUPAC Name

7-fluoro-4-methyl-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO4/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRKTBCYYSNKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

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